Nafenopin

Vue d'ensemble

Description

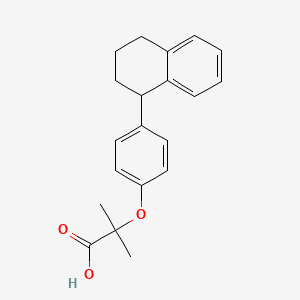

Nafenopin is a hypolipidemic agent known for its ability to lower lipid levels in the blood. It is chemically classified as an aryloxyisobutyric acid derivative and has the chemical formula C20H22O3 . This compound is primarily used in experimental settings to study its effects on liver metabolism and peroxisome proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nafenopin can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with phenol, followed by esterification and subsequent hydrolysis to yield the final product . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Des Réactions Chimiques

Types of Reactions: Nafenopin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Nafenopin is an experimental hepatocarcinogen, hypolipidemic agent, and peroxisome proliferator that has been studied for its biochemical effects on the livers of rats . Research on this compound has been conducted to understand its effects on hepatic microbody proliferation, enzyme activity, and its potential role in carcinogenesis .

Scientific Research Applications

Effects on Hepatic Peroxisomes and Enzyme Activity:

- Peroxisome Proliferation: this compound administration leads to a significant and sustained increase in the number of peroxisomes in the livers of rats and mice .

- Catalase Activity: this compound treatment is associated with a two-fold increase in catalase activity and concentration of catalase protein in the liver .

- Glutathione Transferase Activity: this compound decreases cytosolic glutathione transferase activities toward certain substrates in rat livers . Enzyme kinetic analyses show that this compound inhibits cytosolic glutathione transferase activities toward halogenonitrobenzene substrates .

- Glutathione Peroxidase Activity: this compound suppresses cytosolic glutathione peroxidase activities toward hydrogen peroxide and organic peroxides .

- Species Differences: Studies show that the rat is more responsive to this compound-induced hepatic peroxisome proliferation than hamsters, guinea pigs, and marmosets .

Carcinogenicity Studies:

- Hepatocarcinogenicity: this compound is identified as a hepatocarcinogen in rats, prompting comparative studies to understand the role of organelle proliferation in the development of liver cancer .

- Oxidative Stress: this compound is a strong inducer of oxidative stress in the liver, which is considered a critical step in the carcinogenic process .

Effects on Energy Metabolism:

- Brown Adipose Tissue (IBAT): this compound treatment induces atrophy of IBAT in rats acclimated at 23 degrees C, characterized by a decrease in tissue wet weight and amounts of mitochondrial and peroxisomal proteins .

- Enzyme Activity in IBAT: this compound stimulates peroxisome total acyl CoA oxidase activity in IBAT .

- Thermoregulation: this compound may induce extra-heat production in tissues other than IBAT, which is compensated via thermoregulatory feedback control at 23 degrees C ambient temperature .

Inhibition of Connexin-Mediated Communication:

- Gap Junctions: this compound inhibits connexin-mediated gap junctional communication in rat hepatocytes .

- Protein Kinase C: this compound causes protein kinase C-mediated serine phosphorylation and loss of function of connexin 32 protein in rat hepatocytes .

Other Applications:

- Bioactive Compound Research: this compound is studied in the context of bioactive compounds produced by microorganisms .

- Hypolipidemic Effects: this compound is a hypolipidemic compound, effectively lowering serum glycerol-glycerides in animals .

Mécanisme D'action

Nafenopin exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to the proliferation of peroxisomes in liver cells, which in turn enhances the breakdown of fatty acids and reduces lipid levels in the blood . The molecular targets involved include various enzymes and proteins associated with lipid metabolism, such as acyl-CoA oxidase and cytochrome P450 .

Comparaison Avec Des Composés Similaires

Clofibrate: Another hypolipidemic agent that also activates PPARα and induces peroxisome proliferation.

Gemfibrozil: A lipid-lowering drug with similar mechanisms of action but different chemical structure.

Fenofibrate: A widely used hypolipidemic agent that shares the same therapeutic targets as nafenopin.

Uniqueness of this compound: this compound is unique in its potent ability to induce peroxisome proliferation and its specific effects on liver metabolism . Unlike some other hypolipidemic agents, this compound has been extensively studied for its non-genotoxic carcinogenic potential, making it a valuable compound in toxicological research .

Activité Biologique

Nafenopin is a compound that has garnered attention due to its biological activity, particularly in relation to liver function and carcinogenicity. As a peroxisome proliferator-activated receptor (PPAR) alpha agonist, it plays a significant role in lipid metabolism and has been studied for its effects on hepatic microbody proliferation, oxidative stress induction, and potential carcinogenic properties.

This compound primarily functions as a PPAR-α agonist , which influences the transcription of genes involved in lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride levels in the liver. Studies have shown that this compound induces hepatic microbody proliferation, particularly peroxisomes, which are organelles involved in lipid metabolism and oxidative stress response.

Key Findings:

- Microbody Proliferation : Administration of this compound at dietary levels of 0.125% and 0.25% resulted in a significant increase in the number of peroxisomes in both male and female rats, accompanied by a two-fold increase in catalase activity .

- Oxidative Stress Induction : this compound has been identified as a strong inducer of oxidative stress, which is considered a critical factor in the carcinogenic process. This effect was observed when comparing this compound with other compounds such as phenobarbital and piperonyl butoxide .

Carcinogenic Potential

This compound is classified as a nongenotoxic carcinogen , meaning it does not directly cause mutations but can still lead to cancer through other mechanisms, such as oxidative stress and cellular proliferation. Research indicates that while this compound induces oxidative stress, this may not be the dominant mechanism contributing to its carcinogenic effects .

Case Studies and Research Findings:

- A study demonstrated that this compound treatment led to an increase in liver tumors in rodents, with a tumor TD50 (the dose at which 50% of subjects develop tumors) of 275 ppm in diet .

- Comparative studies highlighted that this compound induced significant liver enlargement and peroxisome proliferation without leading to liver tumors in Syrian hamsters over an 80-week period, suggesting species-specific responses to the compound .

Data Table: Comparison of Tumor Induction by Various Compounds

| Compound | Tumor TD50 (ppm in diet) | Relative Liver Weight Increase | Fold Increase Over Control |

|---|---|---|---|

| This compound | 275 | Significant | 1.4 |

| Wy-14,643 | 109 | Moderate | 1.8 |

| Clofibrate | 4225 | Minimal | 1.4 |

| DEHP | 17900 | High | ≥1.4 |

Propriétés

IUPAC Name |

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBDJOMWKAZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020911 | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3771-19-5 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nafenopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafenopin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFENOPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 to 244 °F (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.